molecular formula C18H18N4O2 B2468798 (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448075-55-5

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2468798
CAS No.: 1448075-55-5
M. Wt: 322.368
InChI Key: NJGNCMUYTADVFV-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features an indole ring, a pyrazine moiety, and a piperidine ring

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could potentially result in these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells, preventing HIV infection, reducing oxidative stress, killing or inhibiting the growth of microbes, treating tuberculosis, managing diabetes, treating malaria, and inhibiting cholinesterase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Pyrazine Moiety Introduction: The pyrazine ring can be introduced via nucleophilic substitution reactions.

    Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions.

    Final Coupling: The final step involves coupling the indole, pyrazine, and piperidine moieties under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the indole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its complex structure and potential biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
  • (1-Methyl-1h-Imidazol-2-Yl)-(3-Methyl-4-{3-[(Pyridin-3-Ylmethyl)-Amino]-Propoxy}-Benzofuran-2-Yl)-Methanone

Uniqueness

(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of an indole ring, a pyrazine moiety, and a piperidine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1H-indol-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(16-11-13-3-1-2-4-15(13)21-16)22-9-5-14(6-10-22)24-17-12-19-7-8-20-17/h1-4,7-8,11-12,14,21H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGNCMUYTADVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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